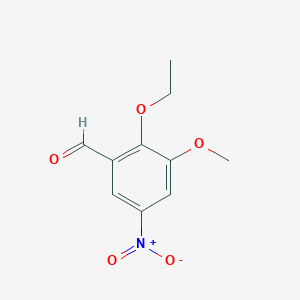

2-Ethoxy-3-methoxy-5-nitrobenzaldehyde

Description

Contextualization within Substituted Benzaldehyde (B42025) Chemistry

The chemical character of 2-Ethoxy-3-methoxy-5-nitrobenzaldehyde is dictated by the electronic effects of its substituents. The aldehyde group (-CHO) itself is a deactivating, meta-directing group for electrophilic aromatic substitution reactions due to its electron-withdrawing nature. nist.gov Conversely, the ethoxy (-OCH2CH3) and methoxy (B1213986) (-OCH3) groups are activating, ortho- and para-directing substituents because their oxygen atoms donate electron density to the ring through resonance.

Positioned on the ring are also a nitro group (-NO2), which is one of the strongest electron-withdrawing groups. This complex substitution pattern—with competing electronic effects—makes the molecule a nuanced substrate for further chemical transformations. The reactivity at any given site is a result of the cumulative influence of these groups. For instance, the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, potentially making the aldehyde more susceptible to nucleophilic attack compared to non-nitrated analogues. sigmaaldrich.com

The synthesis of such polysubstituted benzaldehydes can be approached through various established methods, including the formylation of a pre-substituted benzene (B151609) ring or the modification of a simpler benzaldehyde derivative. nist.gov In the case of this compound, a plausible synthetic route involves the etherification of the corresponding hydroxyl precursor, 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842).

While specific experimental data for this compound is not widely published, the properties of its immediate precursor, 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, are well-documented and provide valuable context.

Table 1: Physicochemical Properties of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde Note: This data pertains to the direct precursor of this compound.

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | chemspider.com |

| Synonyms | 3-Methoxy-5-nitrosalicylaldehyde, 5-Nitro-o-vanillin | chemspider.com |

| CAS Number | 17028-61-4 | chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C8H7NO5 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 197.14 g/mol | sigmaaldrich.com |

| Appearance | Yellow powder/crystalline solid | |

| Melting Point | 141-143 °C | chemicalbook.com |

| Solubility | Slightly soluble in water | chemicalbook.com |

Significance as a Synthetic Intermediate and Organic Building Block

Organic building blocks are functionalized molecules that serve as the foundational components for constructing more complex molecular architectures. This compound exemplifies such a building block due to its array of reactive sites, which allow for sequential and regioselective modifications.

The significance of this compound lies in its potential as a synthetic intermediate. The aldehyde functional group is a gateway to numerous chemical reactions:

Condensation reactions with amines to form Schiff bases or with active methylene (B1212753) compounds in reactions like the Knoevenagel condensation.

Oxidation to a carboxylic acid, yielding a benzoic acid derivative.

Reduction to a primary alcohol, forming a benzyl (B1604629) alcohol.

Nucleophilic addition reactions, including the Grignard reaction, to form secondary alcohols. nist.gov

Perhaps most importantly, the nitro group is a versatile functional handle. It can be selectively reduced to an amino group (-NH2). This transformation is fundamental in the synthesis of a vast range of compounds, including dyes and pharmacologically active agents. chemicalbook.com Nitrobenzaldehyde derivatives are key intermediates in the production of important drugs, such as the dihydropyridine (B1217469) calcium channel blockers (e.g., nifedipine) and COMT inhibitors like entacapone, which is used in the treatment of Parkinson's disease. chemicalbook.com

The related precursor, 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, is explicitly used for the synthesis of complex heterocyclic compounds like spiropyrans and benzohydrazides. chemicalbook.com This strongly suggests that this compound would serve a similar and crucial role as a scaffold for generating diverse and complex molecular structures in medicinal and materials chemistry research.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-3-methoxy-5-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-3-16-10-7(6-12)4-8(11(13)14)5-9(10)15-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNMHZTYXOLIKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1OC)[N+](=O)[O-])C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 Ethoxy 3 Methoxy 5 Nitrobenzaldehyde

Reactions of the Aldehyde Moiety

The aldehyde group is a key site for nucleophilic addition and condensation reactions, allowing for the extension of the molecule's carbon framework and the introduction of new functional groups.

Schiff Base Condensation Reactions

The aldehyde functional group of 2-ethoxy-3-methoxy-5-nitrobenzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. jetir.org This reaction typically involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. wiserpub.com The subsequent elimination of a water molecule results in the formation of a carbon-nitrogen double bond (azomethine group). jetir.orgnih.gov

The reaction is often catalyzed by a few drops of acid, such as glacial acetic acid, and is typically carried out by refluxing the reactants in a suitable solvent like ethanol (B145695). jetir.org Aromatic amines, such as various substituted anilines, are common reactants in these condensations. researchgate.net For instance, the reaction with different haloanilines can produce a range of 4-{(E)-[(aryl)imino]methyl}-2-methoxy-6-nitrophenol analogues. researchgate.net The stability of the resulting Schiff base is enhanced by the aromatic nature of the aldehyde, which provides an effective conjugation system. researchgate.net

The general scheme for this reaction is as follows: this compound + R-NH₂ → 2-Ethoxy-3-methoxy-5-nitro-N-(aryl)benzylideneamine + H₂O

These Schiff base derivatives are significant in coordination chemistry as they can act as ligands for transition metals and have applications in various fields due to their synthetic flexibility and potential biological activities. jetir.org

Oxidation to Carboxylic Acid Derivatives

The aldehyde group of this compound can be easily oxidized to form the corresponding carboxylic acid, 2-ethoxy-3-methoxy-5-nitrobenzoic acid. ncert.nic.in This transformation is a common reaction for aldehydes and can be achieved using a variety of common oxidizing agents. ncert.nic.in

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇), and nitric acid (HNO₃) are effective for this purpose. ncert.nic.in The reaction involves the conversion of the aldehyde's C-H bond into a C-O bond. Even milder oxidizing agents can also facilitate this conversion. ncert.nic.in The resulting 2-ethoxy-3-methoxy-5-nitrobenzoic acid is a valuable intermediate in organic synthesis.

Reactions of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be transformed into other functional groups.

Reduction to Amino Derivatives

The nitro group on the aromatic ring can be selectively reduced to an amino group (-NH₂), yielding 5-amino-2-ethoxy-3-methoxybenzaldehyde. This reduction is a crucial transformation as it introduces a versatile amino group that can undergo a wide range of further reactions, such as diazotization.

Several methods are available for this reduction, offering high yields and tolerance for other functional groups present in the molecule. organic-chemistry.org Catalytic hydrogenation is a common and efficient method, often employing catalysts like palladium on carbon (Pd/C) with a hydrogen source. organic-chemistry.orgresearchgate.net Other reducing systems include tin(II) chloride (SnCl₂) in the presence of a strong acid, which is a classic and mild method for nitro group reduction. researchgate.net Metal-free reductions using reagents like tetrahydroxydiboron (B82485) in water have also been developed as environmentally benign alternatives. organic-chemistry.org The choice of reducing agent can be critical to avoid affecting other sensitive groups in the molecule. researchgate.net

Reactions Involving Ether Linkages (Ethoxy and Methoxy (B1213986) Groups)

The ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups are generally stable ether linkages. However, under specific conditions, they can participate in nucleophilic substitution reactions.

Nucleophilic Substitution Processes

The ether linkages in this compound can be cleaved by treatment with strong acids, particularly hydrogen halides like hydrogen iodide (HI), through a nucleophilic substitution mechanism. masterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a better leaving group (an alcohol). masterorganicchemistry.com

A nucleophile, such as the iodide ion (I⁻), then attacks the adjacent carbon atom. In the case of the ethoxy and methoxy groups, which are attached to the aromatic ring, the cleavage typically occurs at the alkyl-oxygen bond. The attack will follow an Sₙ2 pathway. masterorganicchemistry.com Given that Sₙ2 reactions are sensitive to steric hindrance, the less hindered methyl group of the methoxy ether is generally more susceptible to nucleophilic attack than the ethyl group of the ethoxy ether. masterorganicchemistry.com Cleavage would result in the formation of a phenol (B47542) and an alkyl halide (methyl iodide or ethyl iodide).

Cleavage and Dealkylation Reactions

The ether linkages in this compound are susceptible to cleavage under strong acidic conditions, a common reaction for aromatic ethers. numberanalytics.comlibretexts.org The products of such reactions are typically a phenol and an alkyl halide. libretexts.orglibretexts.org The specific ether cleaved (ethoxy or methoxy) and the reaction mechanism are influenced by the nature of the alkyl groups and the reaction conditions.

The cleavage of aryl alkyl ethers with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) proceeds via nucleophilic substitution. masterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen, which makes the alcohol a good leaving group. masterorganicchemistry.com The halide ion then acts as a nucleophile.

Given that both the ethoxy and methoxy groups are attached to primary carbons, the cleavage is expected to follow an S(_N)2 mechanism. libretexts.orgmasterorganicchemistry.com In an S(_N)2 reaction, the nucleophile attacks the less sterically hindered carbon atom. Consequently, the methyl group of the methoxy ether is more susceptible to attack than the ethyl group of the ethoxy ether. Therefore, the primary products of the reaction with one equivalent of HI would be 2-ethoxy-3-hydroxy-5-nitrobenzaldehyde and methyl iodide. If the ethoxy group were to be cleaved, the products would be 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) and ethyl iodide.

Should an excess of the strong acid be used, both ether groups would likely be cleaved, yielding 2,3-dihydroxy-5-nitrobenzaldehyde, methyl iodide, and ethyl iodide. It is important to note that the C-O bond between the aromatic ring and the oxygen atom is not cleaved due to the high strength of the sp-hybridized carbon-oxygen bond. masterorganicchemistry.com

| Reactant | Reagent | Expected Major Products | Reaction Type |

|---|---|---|---|

| This compound | HI (1 equivalent) | 2-Ethoxy-3-hydroxy-5-nitrobenzaldehyde, Methyl iodide | SN2 Cleavage |

| This compound | HI (excess) | 2,3-Dihydroxy-5-nitrobenzaldehyde, Methyl iodide, Ethyl iodide | SN2 Cleavage |

Photochemical Transformations and Mechanistic Investigations

The presence of a nitro group on the aromatic ring makes this compound a candidate for interesting photochemical transformations. Nitroaromatic compounds are known to undergo photosubstitution reactions, often with regioselectivity that is different from their ground-state reactions. iupac.org

In nucleophilic aromatic substitution reactions in the ground state, the nitro group is a strong deactivator and directs incoming nucleophiles to the ortho and para positions. However, in the excited state, the nitro group has been observed to activate the meta position for nucleophilic attack. iupac.org Therefore, upon irradiation in the presence of a nucleophile, such as hydroxide (B78521) ion (OH), one might expect substitution to occur at the carbon atom meta to the nitro group.

For this compound, the positions meta to the nitro group are occupied by the aldehyde and a hydrogen atom. The positions ortho and para to the nitro group contain the ethoxy and methoxy groups. While direct substitution of the ether groups is a possibility, intramolecular photochemical reactions are also plausible. For instance, 2-nitrobenzyl alcohols are known to rearrange to 2-nitroso benzaldehydes upon irradiation. rsc.org By analogy, intramolecular hydrogen abstraction by the excited nitro group from one of the ether alkyl chains could initiate other reaction pathways.

The mechanism of photosubstitution on nitroaromatic compounds is thought to involve the triplet excited state of the nitroaromatic compound. researchgate.net It is proposed that the reaction can proceed via electron transfer from the nucleophile to the excited triplet state of the nitroaromatic compound, forming a radical ion pair. researchgate.net This is then followed by the collapse of the radical ion pair to form a (\sigma)-complex (a Meisenheimer-like intermediate), which then rearomatizes by losing a leaving group to give the final product.

Another possible light-induced process for this molecule is the photo-reduction of the nitro group to a nitroso, hydroxylamino, or amino group, especially in the presence of a reducing agent. The direct photolysis of nitroaromatic compounds in aqueous solution has been shown to lead to the formation of nitrophenols and other degradation products, with quantum yields typically in the range of 10 to 10. nih.gov

Radical Reactions and Electron Transfer Processes

The electron-deficient nature of the aromatic ring, due to the strongly electron-withdrawing nitro and aldehyde groups, makes this compound susceptible to attack by radical nucleophiles. Furthermore, the compound can participate in electron transfer processes.

The reactivity of this compound towards radicals can be inferred from studies on similar molecules like o-vanillin (2-hydroxy-3-methoxybenzaldehyde). researchgate.net Pulse radiolysis studies on o-vanillin have shown that it reacts with oxidizing radicals, such as the azide (B81097) radical (N(_3)), to form phenoxyl radicals. researchgate.net In the case of this compound, which lacks a phenolic hydroxyl group, the reaction with oxidizing radicals would likely proceed via addition to the aromatic ring or hydrogen abstraction from the aldehyde or ether groups.

Coordination Chemistry and Metal Complexation Derived from 2 Ethoxy 3 Methoxy 5 Nitrobenzaldehyde Analogues

Synthesis and Characterization of Schiff Base Ligands

The synthesis of Schiff base ligands derived from 2-ethoxy-3-methoxy-5-nitrobenzaldehyde analogues follows a well-established chemical pathway. The primary method involves the condensation reaction between the aldehyde and a primary amine. researchgate.netijaem.net This reaction creates a characteristic imine or azomethine (-C=N-) functional group, which is central to the ligand's coordinating ability. nih.gov

The general synthesis procedure involves dissolving the substituted o-vanillin derivative (e.g., 2-hydroxy-3-methoxy-5-nitrobenzaldehyde) and a selected primary amine in an appropriate solvent, typically ethanol (B145695) or methanol (B129727). gavinpublishers.comwisdomlib.org The reaction mixture is often heated under reflux for several hours to ensure the completion of the condensation. researchgate.netgavinpublishers.com Upon cooling, the resulting Schiff base product often precipitates from the solution and can be purified by filtration and recrystallization. gavinpublishers.comresearchgate.net A variety of amines, such as substituted anilines, amino acids, and hydrazides, can be used, leading to a diverse library of ligands with different potential coordination sites. researchgate.netresearchgate.netimedpub.com

Characterization of these newly synthesized ligands is crucial to confirm their structure and purity. A combination of spectroscopic techniques is employed for this purpose.

Infrared (IR) Spectroscopy: This technique is used to verify the formation of the Schiff base by identifying the characteristic vibrational frequency of the azomethine (C=N) bond. researchgate.netnih.gov The disappearance of the carbonyl (C=O) band from the starting aldehyde and the N-H bands from the primary amine provides further evidence of a successful reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are instrumental in elucidating the ligand's structure. In ¹H NMR spectra, the appearance of a singlet peak in the downfield region is characteristic of the azomethine proton (-CH=N-). researchgate.netgavinpublishers.comnih.gov The absence of the aldehydic proton signal also confirms the condensation. nih.gov

Mass Spectrometry (MS): This analytical technique is used to determine the molecular weight of the Schiff base, confirming that the desired condensation has occurred and providing the molecular formula. researchgate.netnih.gov

Elemental Analysis: This method provides the percentage composition of elements (C, H, N), which is used to verify the empirical formula of the synthesized compound. researchgate.netresearchgate.net

A summary of characterization data for representative Schiff base ligands derived from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) is presented below.

| Ligand Name | Starting Amine | Synthesis Method | Key Characterization Data |

| 2-((2,4-dimethylphenylimino)methyl)-6-methoxy-4-nitrophenol | 2,4-dimethylaniline | Condensation in hot absolute ethanol with reflux. researchgate.net | IR (cm⁻¹): C=N stretch present. ¹H NMR: Azomethine proton signal observed. researchgate.net |

| 2-((3,4-difluorophenylimino)methyl)-6-methoxy-4-nitrophenol | 3,4-difluoroaniline | Condensation in hot absolute ethanol with reflux. researchgate.net | IR (cm⁻¹): C=N stretch present. MS: Molecular ion peak confirms formula. researchgate.net |

| Schiff base from o-vanillin and p-toluic hydrazide | p-toluic hydrazide | Condensation in dry methanol with reflux. gavinpublishers.com | ¹H NMR (ppm): Azomethine proton (δ 11.78-11.87), NH proton (δ 8.70-8.74). gavinpublishers.com |

Formation of Metal-Ligand Complexes with Transition Metals

The Schiff base ligands derived from analogues of this compound readily form stable coordination compounds with a variety of transition metal ions. nih.govnih.gov The formation of these complexes typically involves reacting the Schiff base ligand with a metal salt, such as a chloride or acetate (B1210297) salt of copper(II), nickel(II), cobalt(II), or zinc(II), in a suitable solvent like ethanol. researchgate.netgavinpublishers.comjocpr.com The resulting metal complexes are often colored, crystalline solids and exhibit different solubility properties compared to the free ligands. gavinpublishers.com The presence of donor atoms, primarily the azomethine nitrogen and the phenolic oxygen, allows these ligands to chelate to the metal center, forming stable ring structures that are fundamental to their coordination chemistry. researchgate.net

Determining the precise three-dimensional arrangement of atoms in these metal complexes is essential for understanding their properties. A suite of analytical methods is used for structural elucidation.

Single-Crystal X-ray Diffraction: This is the most definitive technique for determining the solid-state structure of a coordination compound. It provides precise information on bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions. nih.govresearchgate.netjlu.edu.cn For instance, the crystal structure of a Cu(II) complex with a Schiff base derived from o-vanillin and L-tryptophan revealed a square-planar coordination environment for the copper ion. tandfonline.comresearchgate.net In another case, a Cu(II) complex with an o-vanillin-L-methionine Schiff base ligand was found to have a distorted square pyramid geometry. researchgate.net

Spectroscopic Techniques:

IR Spectroscopy: Upon complexation, the stretching frequency of the azomethine (C=N) bond typically shifts, indicating the coordination of the nitrogen atom to the metal ion. jocpr.comunn.edu.ng Similarly, a shift in the phenolic C-O stretching frequency confirms the involvement of the phenolic oxygen in coordination. researchgate.net The appearance of new, low-frequency bands is often attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. jocpr.com

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide valuable information about the coordination geometry. The positions and intensities of d-d transition bands are characteristic of specific geometries, such as octahedral or tetrahedral. jocpr.comajchem-a.com

Magnetic Susceptibility Measurements: For paramagnetic complexes (those with unpaired electrons), measuring the magnetic moment helps to infer the coordination geometry. ajchem-a.commdpi.com For example, different magnetic moments are expected for high-spin octahedral and tetrahedral Co(II) complexes.

The table below summarizes the structural features of some transition metal complexes derived from o-vanillin analogue Schiff bases.

| Complex | Metal Ion | Ligand Source | Structural Elucidation Method(s) | Determined Geometry |

| [Cu(L)(py)] | Cu(II) | o-vanillin + L-tryptophan | X-ray Crystallography, EPR Spectroscopy tandfonline.comresearchgate.net | Square-planar (N₂O₂ donors) tandfonline.comresearchgate.net |

| {[CuL(H₂O)₂][CuL(H₂O)]₃·4H₂O·C₃H₇NO}n | Cu(II) | o-vanillin + L-methionine | X-ray Crystallography researchgate.net | Distorted square pyramid researchgate.net |

| [Ni(FPM)₂] | Ni(II) | 2-hydroxy-3-methoxy-5-nitrobenzaldehyde + 3,4-difluoroaniline | Elemental Analysis, IR, UV-Vis, Magnetic Moment researchgate.net | Octahedral (proposed) researchgate.netresearchgate.net |

| [Me₂Sn(S2MoVa)] | Sn(IV) | o-vanillin + S-2-methylbenzyl-dithiocarbazate | X-ray Crystallography, NMR (¹H, ¹³C, ¹¹⁹Sn) nih.gov | Five-coordinate (intermediate between TBP and SP) nih.gov |

The stoichiometry of the metal complexes, which describes the ratio of metal ions to ligands, is a fundamental characteristic determined during synthesis and characterization. A common stoichiometry observed for these types of complexes is a 1:2 metal-to-ligand ratio, particularly when the ligand acts in a bidentate fashion. wisdomlib.orgjocpr.comunn.edu.ng This is often confirmed through elemental analysis. jocpr.com However, other stoichiometries, such as 1:1, are also possible, especially in mixed-ligand complexes or when the ligand is polydentate. walisongo.ac.idekb.eg

The coordination geometry around the central metal ion is dictated by the nature of the metal, its oxidation state, and the steric and electronic properties of the Schiff base ligand. Several geometries are commonly observed:

Octahedral: This geometry is frequently proposed for complexes of Co(II), Ni(II), and Mn(II), where the metal center is coordinated to six donor atoms. jocpr.comajchem-a.commdpi.com In a 1:2 complex with a bidentate ligand, the remaining two coordination sites can be occupied by solvent molecules or anions.

Tetrahedral: This geometry is less common but has been suggested for some Zn(II) complexes. jocpr.com

Square Planar and Square Pyramidal: These geometries are often found in Cu(II) complexes, as confirmed by X-ray crystallography and EPR spectroscopy. researchgate.nettandfonline.comresearchgate.net

Chelation Properties and Ligand Behavior

Schiff bases derived from this compound and its analogues are excellent chelating agents. Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, resulting in the formation of stable ring structures known as chelate rings. researchgate.netijoer.com

The behavior of the ligand—that is, its denticity—depends on the number of available donor atoms.

Bidentate (NO Donor): The most common coordination mode involves the deprotonated phenolic oxygen and the nitrogen atom of the azomethine group. gavinpublishers.comjocpr.com This forms a stable six-membered chelate ring with the metal ion.

Tridentate (ONO or ONS Donors): If the amine precursor used in the Schiff base synthesis contains an additional donor group, the resulting ligand can be tridentate. For example, a Schiff base formed from an amino acid can coordinate through the phenolic oxygen, azomethine nitrogen, and one of the carboxylate oxygens. ijoer.com Similarly, ligands derived from dithiocarbazate can act as tridentate ONS donors. nih.gov

The chelate effect, where a complex with a chelating ligand is more stable than a comparable complex with non-chelating (monodentate) ligands, is a key principle in the coordination chemistry of these compounds. ijoer.com

Dimerization and Supramolecular Assembly in Metal Complexes

The structural diversity of complexes derived from o-vanillin analogues extends beyond simple mononuclear units. rsc.org These systems are capable of forming more complex architectures through dimerization and other supramolecular assembly processes.

Dimerization: In some crystal structures, individual complex units can associate to form dimers. This can be mediated by bridging ligands or through non-covalent interactions such as hydrogen bonding. A Co(II) complex with a Schiff base from 5-bromo-vanillin was observed to form a hydrogen-bonded dimer in its crystal packing. researchgate.net

Supramolecular Assembly and Coordination Polymers: The ligands can act as building blocks for constructing larger, ordered structures. Through-space interactions like hydrogen bonding and π-π stacking can link mononuclear complexes into extended one-, two-, or three-dimensional networks. researchgate.net In some cases, the ligands themselves can act as bridges between metal centers to form coordination polymers. A Cu(II) complex with a Schiff base derived from o-vanillin and L-methionine was found to form a one-dimensional polymeric chain where carboxylate oxygen atoms from the ligand bridge adjacent copper centers. researchgate.net This ability to form oligonuclear species and coordination polymers makes these Schiff bases valuable in the field of metallosupramolecular chemistry. rsc.org

Theoretical and Computational Investigations of 2 Ethoxy 3 Methoxy 5 Nitrobenzaldehyde and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

No published DFT studies were found for 2-Ethoxy-3-methoxy-5-nitrobenzaldehyde. Such studies would be necessary to provide information on its optimized geometry, electronic structure, vibrational frequencies, and NMR chemical shifts.

Information on the optimized bond lengths, bond angles, and electronic properties of this compound is not available in the current body of scientific literature.

A correlation between theoretical and experimental vibrational frequencies for this compound cannot be generated as no computational vibrational analysis has been published.

There are no available studies that predict the ¹H and ¹³C NMR chemical shifts for this compound or correlate them with experimental findings.

Frontier Molecular Orbital Theory (HOMO-LUMO) Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap for this compound has not been reported. This information is crucial for understanding the molecule's kinetic stability and chemical reactivity.

Analysis of Molecular Interactions and Conformational Landscapes

Computational investigations into the non-covalent interactions and conformational possibilities of this compound are not present in the available literature.

There are no published studies detailing the potential for intermolecular hydrogen bonding or the formation of dimer configurations for this specific molecule.

Prediction and Analysis of Nonlinear Optical (NLO) Properties

The field of nonlinear optics (NLO) is centered on the interaction of high-intensity light with materials to produce new optical frequencies. Organic molecules, particularly those with a "push-pull" electronic structure, have garnered significant attention for their potential in NLO applications such as optical switching and data storage. nih.gov This structure typically involves an electron-donating group (the "push") and an electron-accepting group (the "pull") connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT) upon excitation. nih.gov The efficiency of this ICT is a key determinant of a molecule's NLO response.

In the case of this compound, the molecule is functionalized with two electron-donating groups (ethoxy and methoxy) and a strong electron-accepting group (nitro) attached to the benzaldehyde (B42025) π-system. This arrangement suggests a promising scaffold for NLO activity. The aldehyde group itself also possesses a moderate electron-withdrawing character. Theoretical and computational chemistry, particularly using Density Functional Theory (DFT), provides a powerful tool to predict and analyze the NLO properties of such molecules before their synthesis and experimental characterization. plu.mx

The primary NLO property of interest at the molecular level is the first hyperpolarizability (β). A large β value is indicative of a strong second-order NLO response. Computational models can calculate the static and dynamic hyperpolarizabilities of a molecule. These calculations often involve methods like the finite field approximation. plu.mx For a molecule like this compound, the presence of multiple donor groups and a strong acceptor group is expected to create a significant ground-state dipole moment and a large change in dipole moment upon excitation, which are crucial for a high hyperpolarizability value.

Computational analyses for similar push-pull systems typically involve the calculation of several key parameters to predict NLO behavior. These often include the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). The table below presents hypothetical, yet representative, DFT-calculated NLO data for this compound, based on trends observed in structurally related compounds. The calculations would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). plu.mx

Table 1: Predicted NLO Properties of this compound

| Parameter | Predicted Value | Unit |

| Dipole Moment (μ) | 7.5 | Debye |

| Linear Polarizability (α) | 25.0 x 10-24 | esu |

| First Hyperpolarizability (β) | 45.0 x 10-30 | esu |

Note: The values in this table are illustrative and based on trends from computational studies of similar molecules. They are not the result of a direct calculation on the title compound.

Further computational analysis often includes the examination of the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's reactivity and its potential for ICT. A smaller HOMO-LUMO gap generally correlates with a higher NLO response. For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy and methoxy (B1213986) substituted benzene (B151609) ring, while the LUMO would be concentrated on the electron-deficient nitrobenzaldehyde moiety. This spatial separation facilitates a significant charge redistribution upon electronic excitation, a key factor for a large hyperpolarizability.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -3.5 |

| HOMO-LUMO Gap (ΔE) | 2.7 |

Note: These energy values are representative and intended to illustrate the expected electronic structure based on computational studies of analogous compounds.

Advanced Analytical and Spectroscopic Characterization Techniques in Research on 2 Ethoxy 3 Methoxy 5 Nitrobenzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution.

¹H NMR: A proton NMR spectrum for 2-Ethoxy-3-methoxy-5-nitrobenzaldehyde would be expected to reveal distinct signals for each unique proton environment. Key expected resonances would include:

Aldehyde Proton (-CHO): A singlet in the downfield region, typically between δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group.

Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm). The positions would be influenced by the electronic effects of the ethoxy, methoxy (B1213986), and strongly electron-withdrawing nitro groups.

Ethoxy Group (-OCH₂CH₃): A quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃), characteristic of an ethyl group.

Methoxy Group (-OCH₃): A sharp singlet, typically in the δ 3.8-4.0 ppm region.

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. For this molecule, ten distinct signals would be anticipated, corresponding to each unique carbon atom. The carbonyl carbon of the aldehyde would appear significantly downfield (δ 185-195 ppm). The aromatic carbons would resonate between δ 110-160 ppm, with their exact shifts determined by the attached substituents. Carbons of the ethoxy and methoxy groups would appear in the upfield region.

Detailed analysis of chemical shifts, integration values, and coupling constants from both ¹H and ¹³C NMR would allow for the unambiguous assignment of each atom in the molecular structure.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are crucial for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include:

C=O Stretch (Aldehyde): A strong, sharp peak around 1700-1720 cm⁻¹.

NO₂ Stretches (Nitro group): Two strong bands, one symmetric and one asymmetric, typically found near 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.

C-O Stretches (Ether): Bands in the region of 1250-1050 cm⁻¹ corresponding to the aryl-alkyl ether linkages.

C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the ethoxy and methoxy groups just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The nitro group and aromatic ring vibrations are often strong and easily identifiable in Raman spectra.

Mass Spectrometry (FAB, ESI-MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. Techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization Mass Spectrometry (ESI-MS) are soft ionization methods that typically keep the molecule intact.

For this compound, the mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ or a pseudomolecular ion peak such as [M+H]⁺ or [M+Na]⁺, which would confirm its molecular weight of 225.21 g/mol . High-resolution mass spectrometry (HRMS) could further verify the elemental formula (C₁₀H₁₁NO₅) by providing a highly accurate mass measurement. Analysis of the fragmentation pattern would offer additional structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for conjugated systems. The aromatic ring, in conjunction with the carbonyl and nitro groups, forms an extended chromophore. The UV-Vis spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show characteristic absorption maxima (λmax) corresponding to π → π* and n → π* electronic transitions.

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

For crystalline samples, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in the solid state. This technique would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking. For a related compound, 2-hydroxy-5-nitrobenzaldehyde, X-ray crystallography revealed a monoclinic crystal system, and similar detailed structural insights could be obtained for the title compound if a suitable crystal can be grown. researchgate.net

Thermal Analysis (e.g., Thermogravimetric Analysis - TG)

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. A TGA curve for this compound would reveal its thermal stability and decomposition profile, indicating the temperatures at which it begins to degrade. This information is valuable for understanding the material's stability under thermal stress.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethoxy-3-methoxy-5-nitrobenzaldehyde, and how can reaction yields be optimized?

- Methodology :

- Step 1 : Start with a hydroxybenzaldehyde precursor (e.g., 2-hydroxy-5-nitrobenzaldehyde) as a scaffold. Protect reactive hydroxyl groups via alkylation (ethoxy and methoxy groups) using alkyl halides (e.g., ethyl iodide) under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Optimize nitration conditions (e.g., HNO₃/H₂SO₄) for regioselectivity at the 5-position. Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts.

- Yield Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How should researchers characterize the structural integrity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR and 2D techniques (COSY, HSQC) to confirm substituent positions. Compare chemical shifts with structurally similar nitrobenzaldehydes (e.g., 5-Bromo-4-methoxy-2-nitrobenzaldehyde ).

- X-ray Crystallography : Resolve crystal structure to validate spatial arrangement of substituents, as demonstrated for 2-hydroxy-3-methoxymethyl-5-methylbenzaldehyde .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%).

Q. What are the stability considerations for this compound under experimental conditions?

- Stability Profile :

- Light Sensitivity : Store in amber vials at –20°C to prevent nitro group degradation.

- pH Sensitivity : Avoid strongly basic conditions (pH >10), which may hydrolyze the aldehyde group. Use buffered solutions (pH 6–8) for aqueous reactions .

Advanced Research Questions

Q. How do electron-withdrawing (nitro) and electron-donating (methoxy/ethoxy) substituents influence the reactivity of this compound in nucleophilic addition reactions?

- Mechanistic Insights :

- Computational Modeling : Apply density-functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic attack. Reference the Colle-Salvetti correlation-energy framework for electron density analysis .

- Experimental Validation : Compare reaction rates with control compounds lacking substituents (e.g., benzaldehyde derivatives) to isolate substituent effects.

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) for derivatives of this compound?

- Troubleshooting Framework :

- Step 1 : Re-examine synthetic pathways for potential regioisomers or impurities (e.g., incomplete alkylation).

- Step 2 : Use deuterated solvents (DMSO-d₆, CDCl₃) to eliminate solvent-induced shift artifacts.

- Step 3 : Cross-reference with crystallographic data (e.g., bond lengths and angles in nitrobenzaldehyde analogs ) to validate assignments.

Q. What are the applications of this compound as a precursor in medicinal chemistry or materials science?

- Research Applications :

- Drug Synthesis : Serve as a scaffold for antitubercular or anticancer agents via condensation with hydrazines or amines (e.g., synthesis of Schiff base complexes) .

- Materials Science : Functionalize polymers or metal-organic frameworks (MOFs) via aldehyde-mediated crosslinking.

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.